molecular formula C8H9BrN2O2 B6201057 methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate CAS No. 2694744-47-1

methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate

Cat. No.: B6201057
CAS No.: 2694744-47-1
M. Wt: 245.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is a heterocyclic compound that features a pyrrolo[1,2-c]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate typically involves the bromination of a pyrrolo[1,2-c]imidazole precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The esterification step can be achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole
  • 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole
  • Pyrrolopyrazine derivatives

Uniqueness

Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is unique due to its

Properties

CAS No.

2694744-47-1

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.